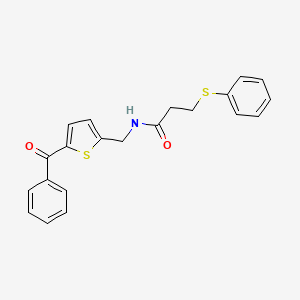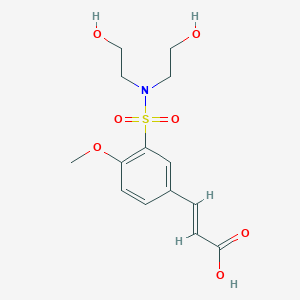![molecular formula C21H23N5OS B2719056 8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide CAS No. 889955-92-4](/img/structure/B2719056.png)
8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with potential biological activity. The presence of an amino group and a carboxamide group suggests that it could interact with biological systems through hydrogen bonding or ionic interactions .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring systems and functional groups. The naphthyridine ring system, in particular, is a bicyclic structure that could potentially exist in multiple tautomeric forms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could increase its rigidity and potentially its melting point .Applications De Recherche Scientifique
Nonlinear Optical (NLO) Material
The compound (E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide, also known as Quinolinecarboxamide Chalcone (QCC), has been studied for its linear and third-order nonlinear optical (TNLO) properties . This compound, which has a similar structure to the ones , has been found to be a novel NLO material with potential applications in photonics and optoelectronics .
Photovoltaic Properties
A compound with a similar structure, (E)-6-(4-(dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione, has been investigated for its photovoltaic properties . The study used density functional theory (DFT) and time-dependent density functional theory (TD-DFT) to investigate the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties of this compound .
Antibacterial Activity
The 4-amino-N-[2(diethylamino)Ethyl]benzamide (procainamide)-tetraphenylborate complex, a compound with a similar structure, has been studied for its antibacterial activity . The complex was found to have good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .
Antioxidant Activity
Compounds with 4-dimethylaminophenyl moieties, similar to the ones in your compounds, have been found to exhibit maximum activity in various antioxidant assays . These compounds are widely employed for applications in drug manufacturing, cosmetics, and textile industries .
Charge Transfer Dynamics
The compound 4-dimethylamino-4’-cyano-diphenylacetylene (DACN-DPA), a typical donor-π-bridge-acceptor system, has been chosen to unravel the role of various internal coordinates that govern the extent of photo-initiated intramolecular charge transfer (ICT) dynamics . This could be a potential application for the compounds , given their similar structure.
Chemical Stability
Organic molecules with high molecular polarizability, chemical stability, fast response time, and large π-conjugated electrons, similar to your compounds, have attracted the attention of researchers . The chemical structure of these organic molecules can be fine-tuned to achieve the desired NLO properties .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-amino-N-[4-(dimethylamino)phenyl]-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-25(2)14-5-3-13(4-6-14)23-20(27)19-17(22)15-11-16-18(24-21(15)28-19)12-7-9-26(16)10-8-12/h3-6,11-12H,7-10,22H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIPQNZLPXTEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-amino-N-[4-(dimethylamino)phenyl]-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis({[(2,2-dimethylpropyl)carbamothioyl]sulfanyl})nickel](/img/structure/B2718973.png)
![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)
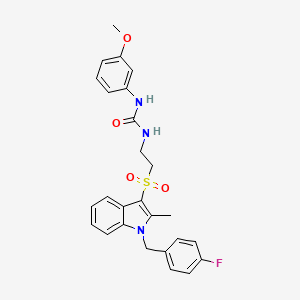
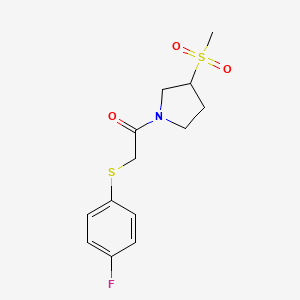

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
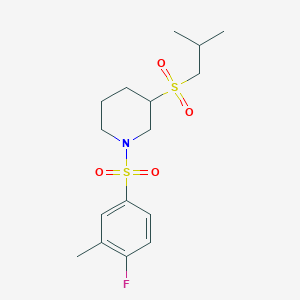
![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)
